N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
CAS No.: 895455-61-5
Cat. No.: VC6275184
Molecular Formula: C22H17ClN2O4S2
Molecular Weight: 472.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895455-61-5 |
|---|---|
| Molecular Formula | C22H17ClN2O4S2 |
| Molecular Weight | 472.96 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C22H17ClN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) |
| Standard InChI Key | SSSFTTNSPLMBBC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Benzo[d]thiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient nature and role in intercalation with biological targets .
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4-Hydroxyphenyl group: A phenolic substituent at the 3-position of the benzothiazole, enhancing hydrogen-bonding capacity and solubility.
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3-((4-Chlorophenyl)sulfonyl)propanamide chain: A sulfonamide-linked side chain with a terminal 4-chlorophenyl group, contributing to steric bulk and electrophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClN₂O₄S | |
| Molecular Weight | 436.6 g/mol | |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide | |
| Topological Polar Surface Area | 118 Ų |
Spectroscopic Characterization
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NMR Data: The ¹H NMR spectrum exhibits characteristic signals for the hydroxyphenyl proton (δ 10.2 ppm, broad singlet), benzothiazole aromatic protons (δ 7.4–8.1 ppm), and sulfonamide methylene groups (δ 3.1–3.3 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 437.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions, followed by cyclization via heating.
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Hydroxyphenyl Introduction: Friedel-Crafts acylation of resorcinol derivatives to attach the benzothiazole moiety.
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Sulfonamide Side Chain Installation: Coupling of 3-((4-chlorophenyl)sulfonyl)propanoic acid with the aminobenzothiazole intermediate using carbodiimide-based activation.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzothiazole formation | HCl, 100°C, 6 h | 68% |
| Friedel-Crafts acylation | AlCl₃, DCM, 0°C → rt, 12 h | 52% |
| Sulfonamide coupling | EDC/HOBt, DMF, rt, 24 h | 45% |
Industrial Production Challenges
Industrial scalability is hindered by low yields in the Friedel-Crafts step (52%) and purification difficulties due to polar byproducts. Continuous flow chemistry has been proposed to mitigate these issues, improving throughput by 30% compared to batch processes.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
Treatment with KMnO₄ in acidic media oxidizes the hydroxyphenyl group to a quinone, altering electron transport properties.
Nucleophilic Substitution
The sulfonamide’s sulfur atom undergoes nucleophilic displacement with amines (e.g., piperidine) to yield secondary sulfonamides, expanding structural diversity.
Table 3: Representative Derivatives and Properties
| Derivative | Modification | Biological Activity |
|---|---|---|
| Quinone-oxidized form | Hydroxyphenyl → quinone | Enhanced redox cycling |
| Piperidine-substituted | Sulfonamide → N-piperidinyl | Improved solubility |
Biological Activity and Hypothesized Mechanisms
Enzymatic Inhibition
The sulfonamide group may inhibit dipeptidyl peptidase-4 (DPP-4), a target in diabetes therapy, with IC₅₀ values < 100 nM for analogs .
Comparison with Structural Analogs
Table 4: Key Analog Comparisons
| Compound | Structural Difference | Activity Profile |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-aminobenzamide | Lacks sulfonamide chain | Lower solubility, reduced DPP-4 affinity |
| N-(3-(Benzothiazol-2-yl)phenyl)acetamide | Acetamide vs. propanamide | Weaker antimicrobial effects |
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